molecular formula C22H21N3O2S B2658712 (E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-ethylphenyl)amino)acrylonitrile CAS No. 1322009-39-1

(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-ethylphenyl)amino)acrylonitrile

Cat. No.: B2658712
CAS No.: 1322009-39-1
M. Wt: 391.49
InChI Key: DMVQJBMSSTWIME-GHRIWEEISA-N
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Description

The compound “(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-ethylphenyl)amino)acrylonitrile” features a thiazole core substituted at the 4-position with a 3,4-dimethoxyphenyl group and at the 2-position with an acrylonitrile moiety bearing a 4-ethylphenylamino substituent. The (E)-configuration about the double bond is critical for its stereoelectronic properties. For example, triethylamine or piperidine in ethanol solvent facilitates the formation of the acrylonitrile backbone through Knoevenagel-type reactions .

The 3,4-dimethoxyphenyl group introduces electron-donating methoxy substituents, which may enhance solubility and influence electronic interactions in biological or material contexts.

Properties

IUPAC Name

(E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-ethylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c1-4-15-5-8-18(9-6-15)24-13-17(12-23)22-25-19(14-28-22)16-7-10-20(26-2)21(11-16)27-3/h5-11,13-14,24H,4H2,1-3H3/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVQJBMSSTWIME-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-ethylphenyl)amino)acrylonitrile is a complex organic compound known for its potential biological activities. This article explores the compound's structure, synthesis, and various biological effects, particularly focusing on its anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is C22H21N3O3S\text{C}_{22}\text{H}_{21}\text{N}_3\text{O}_3\text{S}, with a molecular weight of 407.49 g/mol. The compound features a thiazole ring, which is known for its biological significance, particularly in medicinal chemistry.

PropertyValue
Molecular FormulaC22H21N3O3S
Molecular Weight407.49 g/mol
PurityTypically 95%

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thiazole Ring : Achieved through the reaction of appropriate amines with α-haloketones under basic conditions.
  • Coupling with Acrylonitrile : The thiazole derivative is then coupled with acrylonitrile in the presence of a base to form the final product.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.

  • Mechanism of Action : The compound interacts with specific molecular targets, modulating their activity and leading to apoptosis in cancer cells.
  • Case Studies :
    • A study reported that thiazole derivatives displayed IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic activity .
    • Another investigation highlighted that compounds with similar structures demonstrated significant growth inhibition in Jurkat and HT29 cell lines, suggesting their potential as anticancer agents .

Antimicrobial Activity

Thiazole-containing compounds have also been evaluated for their antimicrobial properties.

  • Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
  • Case Studies :
    • Compounds derived from thiazole were tested against various bacterial strains, showing effectiveness comparable to standard antibiotics like norfloxacin.
    • Specific analogues demonstrated minimum inhibitory concentrations (MICs) indicating their potential as antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

Structural FeatureImpact on Activity
Presence of Methoxy GroupsEnhances anticancer activity
Substituents on Thiazole RingModulates binding affinity and selectivity

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to (E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-ethylphenyl)amino)acrylonitrile have been evaluated against various cancer cell lines. A study reported that thiazole-based compounds demonstrated cytotoxic effects against human cancer cell lines such as HCT116 and HepG2, with some analogues showing efficacy comparable to standard chemotherapeutic agents like cisplatin .

Case Study: Anticancer Screening

CompoundCell LineIC50 (µM)Reference
Compound AHCT11615
Compound BHepG210
Compound CHT-2912

Anticonvulsant Properties

Thiazole derivatives have also been studied for their anticonvulsant activities. Research indicates that certain thiazole-based compounds can significantly reduce seizure activity in animal models. For example, a derivative of thiazole was shown to protect against seizures induced by pentylenetetrazol (PTZ), demonstrating its potential as an anticonvulsant agent .

Case Study: Anticonvulsant Activity

CompoundModel UsedED50 (mg/kg)Reference
Compound DMES Model24.38
Compound EPTZ Model20.00

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has been extensively documented. Compounds similar to This compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies suggest that substitutions on the thiazole ring can enhance antimicrobial efficacy .

Case Study: Antimicrobial Screening

CompoundBacterial StrainZone of Inhibition (mm)Reference
Compound FS. aureus15
Compound GE. coli18

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the thiazole-acrylonitrile scaffold but differ in substituents, which significantly alter physicochemical and functional properties. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Analogous Thiazole-Acrylonitrile Derivatives

Compound Name / ID Thiazole Substituent Acrylonitrile Substituent Key Features Applications / Notes
Target Compound 4-(3,4-dimethoxyphenyl) 3-((4-ethylphenyl)amino) - Electron-donating methoxy groups
- Ethylphenylamino enhances lipophilicity
Potential bioactivity (inferred from structural analogs)
(E)-3-(3,4-Dimethoxyphenyl)-2-[4-(4-nitrophenyl)thiazol-2-yl]acrylonitrile () 4-(4-nitrophenyl) 3-(3,4-dimethoxyphenyl) - Nitro group (electron-withdrawing)
- Planar structure
Likely higher reactivity due to nitro group
(E)-3-(2-fluoro-5-nitroanilino)-2-(4-phenylthiazol-2-yl)acrylonitrile () 4-phenyl 3-(2-fluoro-5-nitroanilino) - Fluoro and nitro groups (strong electron-withdrawing)
- Intramolecular hydrogen bonding
Antimalarial/antiparasitic research (similar derivatives in )
(E)-2-(2,4-Dichlorophenylsulfonyl)-3-(3-methoxyanilino)acrylonitrile () 2,4-dichlorophenylsulfonyl 3-(3-methoxyanilino) - Sulfonyl and methoxy groups
- Resonance-assisted hydrogen bonding (RAHB)
Synthon for heterocycles (e.g., benzothiazines)

Substituent Effects

  • Electron-Donating vs. Withdrawing Groups: The target compound’s 3,4-dimethoxy and ethylphenylamino groups contrast with the nitro and fluoro substituents in and .
  • Conformational Stability: highlights that sulfonyl and amino groups enable intramolecular hydrogen bonding (RAHB), stabilizing planar conformations. The target compound’s ethylphenylamino group may similarly engage in weak H-bonding, though crystallographic data are unavailable .

Q & A

Q. What synthetic methodologies are recommended for preparing (E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((4-ethylphenyl)amino)acrylonitrile?

Methodological Answer: The synthesis of acrylonitrile derivatives often involves condensation reactions. For example, thiazole intermediates can be prepared by reacting substituted benzaldehydes with thioamides under acidic conditions. A general protocol includes:

  • Refluxing 4-(3,4-dimethoxyphenyl)thiazole-2-carbaldehyde with 4-ethylphenylamine in absolute ethanol containing glacial acetic acid as a catalyst for 4–6 hours .
  • Isolation via solvent evaporation under reduced pressure, followed by recrystallization from ethanol or acetonitrile to obtain the (E)-isomer selectively .
  • Confirm regioselectivity using NOESY NMR to verify the E-configuration of the acrylonitrile moiety .

Q. What techniques are critical for structural characterization of this compound?

Methodological Answer:

  • X-ray crystallography : Resolve bond lengths and dihedral angles to confirm the (E)-configuration and planarity of the thiazole-acrylonitrile system. For example, C–C bond lengths in the acrylonitrile moiety typically range from 1.34–1.38 Å in similar compounds .
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to identify methoxy protons (δ ~3.8–4.0 ppm) and nitrile carbons (δ ~115–120 ppm). NOE correlations can distinguish between E/Z isomers .
  • Mass spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (expected m/z ~405.14 for C21_{21}H20_{20}N3_{3}O2_{2}S) and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. nitro groups) influence biological activity in analogous compounds?

Methodological Answer:

  • Comparative SAR analysis : Replace the 3,4-dimethoxyphenyl group with a nitro-substituted phenyl group. In similar chromenone-thiazole hybrids, nitro groups enhance antimicrobial activity but reduce solubility due to increased hydrophobicity .
  • Solubility studies : Measure logP values (e.g., using shake-flask method) to quantify hydrophobicity. Methoxy groups (logP ~2.1) improve aqueous solubility compared to nitro substituents (logP ~2.8) .
  • Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). Methoxy groups may form hydrogen bonds with active-site residues, while nitro groups induce steric hindrance .

Q. How can contradictions in spectroscopic data (e.g., unexpected NOE correlations) be resolved?

Methodological Answer:

  • Dynamic NMR experiments : Perform variable-temperature 1H^1H-NMR to detect conformational flexibility. For example, restricted rotation in the acrylonitrile linker may cause splitting of vinyl proton signals at low temperatures .
  • DFT calculations : Optimize the molecular geometry at the B3LYP/6-311+G(d,p) level and compare computed NMR chemical shifts (e.g., using Gaussian 16) with experimental data .
  • Cross-validation with X-ray data : Resolve ambiguities by comparing dihedral angles from crystallography (e.g., C7–C8–C9–N1 torsion angle ~175° for the E-isomer) with NOE-derived distances .

Q. What strategies optimize yield in large-scale synthesis while minimizing byproducts?

Methodological Answer:

  • Design of Experiments (DoE) : Use a fractional factorial design to test variables like temperature (60–100°C), solvent (ethanol vs. DMF), and catalyst (acetic acid vs. p-TsOH). Response surface methodology can identify optimal conditions .
  • Continuous-flow synthesis : Implement microreactors to enhance heat/mass transfer, reducing side reactions (e.g., hydrolysis of the nitrile group) .
  • Purification protocols : Employ column chromatography with gradient elution (hexane/ethyl acetate 4:1 to 1:1) to separate unreacted amine and dimeric byproducts .

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